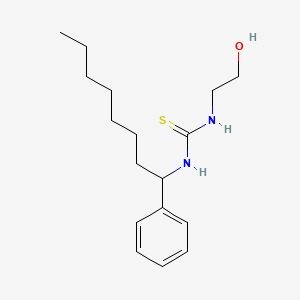
1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxyl group attached to the naphthalene ring and a methylpropanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one typically involves the condensation of 1-hydroxynaphthalene with a suitable methylpropanone derivative. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This approach not only reduces the reaction time but also enhances the yield of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various naphthalene derivatives with modified functional groups, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
1-Hydroxynaphthalene: Shares the naphthalene core but lacks the methylpropanone group.
2-Hydroxynaphthalene: Similar structure with the hydroxyl group at a different position.
1-(1-Hydroxynaphthalen-2-yl)ethanone: Similar structure but with an ethanone group instead of methylpropanone.
Uniqueness: 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one is unique due to the presence of both the hydroxyl and methylpropanone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
79387-88-5 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(1-hydroxynaphthalen-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C14H14O2/c1-9(2)13(15)12-8-7-10-5-3-4-6-11(10)14(12)16/h3-9,16H,1-2H3 |
Clave InChI |
OKVRHGVPCKGTOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=C(C2=CC=CC=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)

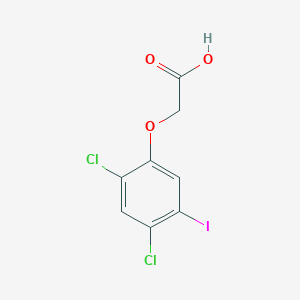
![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
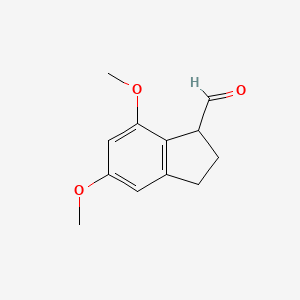
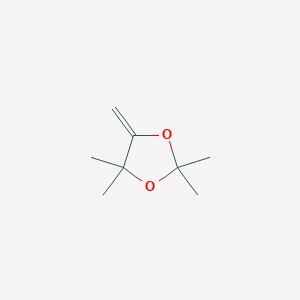



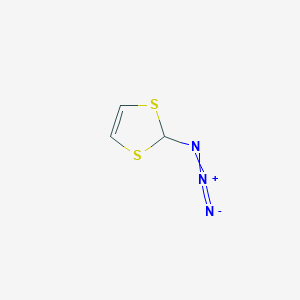
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)
![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
